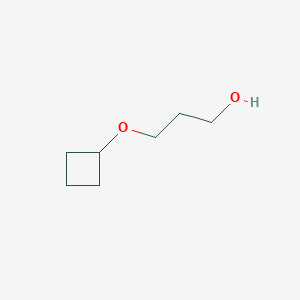

3-Cyclobutoxypropan-1-ol

Description

3-Cyclobutoxypropan-1-ol is an organic compound with the molecular formula C7H14O2. It is a versatile chemical used in various scientific research and industrial applications. The compound features a cyclobutyl group attached to a propanol backbone, making it a unique structure among alcohols.

Properties

IUPAC Name |

3-cyclobutyloxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-2-6-9-7-3-1-4-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYIZMINVEICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxypropan-1-ol typically involves the reaction of cyclobutanol with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclobutanol attacks the carbon atom of the chloropropanol, resulting in the formation of 3-Cyclobutoxypropan-1-ol.

Industrial Production Methods: Industrial production of 3-Cyclobutoxypropan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

Oxidation: 3-Cyclobutoxypropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form cyclobutylpropanol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Cyclobutoxypropanoic acid.

Reduction: Cyclobutylpropanol.

Substitution: Cyclobutoxypropyl chloride.

Scientific Research Applications

3-Cyclobutoxypropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxypropan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Cyclobutanol: A simpler analog with a hydroxyl group directly attached to the cyclobutane ring.

Cyclobutylmethanol: Similar structure but with a methanol group instead of a propanol group.

Cyclobutoxyethanol: An analog with an ethanol backbone instead of propanol.

Uniqueness: 3-Cyclobutoxypropan-1-ol is unique due to its specific structure, which combines the properties of both cyclobutyl and propanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

3-Cyclobutoxypropan-1-ol (CBPO) is a cyclobutane-containing compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with CBPO, supported by data tables and case studies.

Chemical Structure and Properties

3-Cyclobutoxypropan-1-ol has the molecular formula and features a cyclobutane ring attached to a propanol moiety. Its structure can be represented as follows:

This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that cyclobutane derivatives, including CBPO, exhibit significant antimicrobial properties. A review of cyclobutane-containing alkaloids highlighted their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Studies have suggested that compounds similar to CBPO possess antitumor activities. For instance, cyclobutane derivatives have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest . The specific pathways involved include the modulation of signaling proteins related to cell proliferation.

Neuroprotective Effects

Some cyclobutane derivatives are also noted for their neuroprotective properties. Research on related compounds indicates that they can enhance neurotrophic factor expression, which is crucial for neuronal survival and function . This suggests potential applications in neurodegenerative diseases.

The biological activity of 3-Cyclobutoxypropan-1-ol is thought to be mediated through several mechanisms:

- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Cyclobutane derivatives may inhibit specific enzymes critical for microbial metabolism or tumor cell proliferation.

- Signal Transduction Modulation : These compounds can influence signaling pathways related to apoptosis and cell survival.

Case Study 1: Antimicrobial Efficacy

A study assessing the antibacterial activity of CBPO demonstrated its effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study utilized standard disk diffusion methods to evaluate the compound’s efficacy against multiple bacterial strains .

Case Study 2: Antitumor Potential

In vitro studies on cancer cell lines (e.g., HT-29 and A549) revealed that CBPO exhibited cytotoxic effects with IC50 values below 10 µg/mL. The mechanism was linked to the induction of apoptosis via caspase activation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.